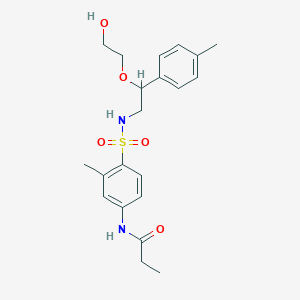

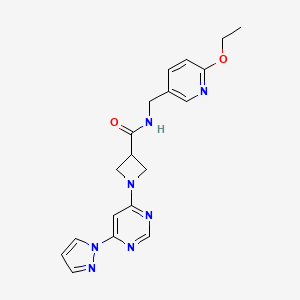

5-(azepan-1-ylsulfonyl)-N-(3,5-dichlorophenyl)-2-fluorobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

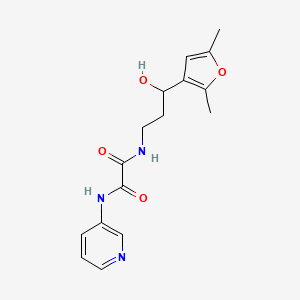

5-(azepan-1-ylsulfonyl)-N-(3,5-dichlorophenyl)-2-fluorobenzamide, commonly known as ADX-47273, is a small molecule drug that has been widely studied in scientific research for its potential therapeutic applications. This compound belongs to the class of positive allosteric modulators of metabotropic glutamate receptor 5 (mGluR5), which is a type of G protein-coupled receptor that plays a crucial role in regulating synaptic plasticity, learning, and memory.

Applications De Recherche Scientifique

Synthesis and Biological Applications

- A study on the synthesis of novel azepane derivatives evaluated their inhibition of protein kinase B (PKB-alpha) and protein kinase A (PKA), showing that these compounds could serve as potent inhibitors for therapeutic applications. One compound was highlighted for its plasma stability and high activity, suggesting potential in drug development (Breitenlechner et al., 2004).

Antimicrobial Activities

- Research involving the synthesis of 5-arylidene derivatives that include fluorine atoms in the benzoyl group showed antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi. The presence of fluorine was noted as crucial for enhancing antimicrobial efficacy (Desai et al., 2013).

Antioxidant Properties

- The antioxidant properties of some novel 5H-dibenz[b,f]azepine derivatives were evaluated in different in vitro model systems. Compounds containing substituted aminophenols showed predominant antioxidant activities, indicating potential for therapeutic applications related to oxidative stress (Vijay Kumar et al., 2010).

Anticandidal Activities

- A study on benzoxazole derivatives, including analogues with modifications similar in complexity to the azepane derivatives, exhibited significant anti-Candida activities. These findings suggest that structurally complex azepane derivatives could also have potential as anticandidal agents (Staniszewska et al., 2021).

Propriétés

IUPAC Name |

5-(azepan-1-ylsulfonyl)-N-(3,5-dichlorophenyl)-2-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19Cl2FN2O3S/c20-13-9-14(21)11-15(10-13)23-19(25)17-12-16(5-6-18(17)22)28(26,27)24-7-3-1-2-4-8-24/h5-6,9-12H,1-4,7-8H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDEGQUFFBJUIGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=CC(=CC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19Cl2FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(azepan-1-ylsulfonyl)-N-(3,5-dichlorophenyl)-2-fluorobenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-4-oxobutanoic acid](/img/structure/B2815617.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-methylbenzamide hydrochloride](/img/structure/B2815626.png)

![2-fluoro-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide](/img/structure/B2815627.png)

![2-(6-((4-chlorobenzyl)thio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2815635.png)